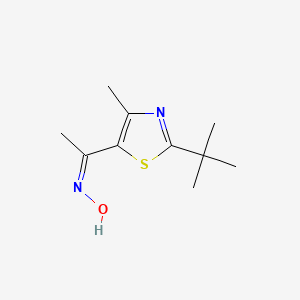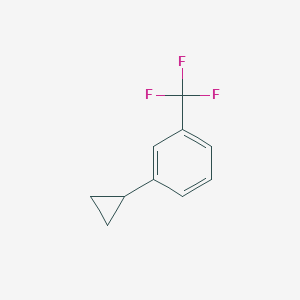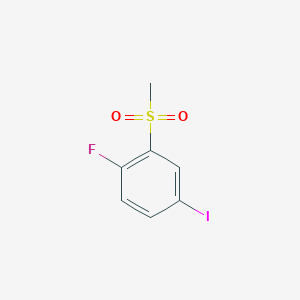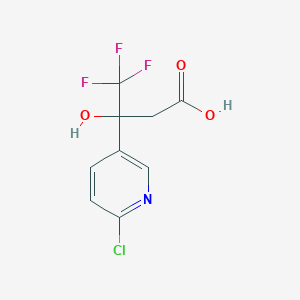
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid is a synthetic organic compound that belongs to the class of neonicotinoid insecticides. This compound is characterized by the presence of a chloropyridyl group, a trifluoromethyl group, and a hydroxybutanoic acid moiety. It is primarily used in agricultural settings to control a wide range of insect pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-pyridinecarbonitrile.
Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base.
Hydroxylation: The trifluoromethylated intermediate is hydroxylated using a suitable oxidizing agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridyl derivatives.
Applications De Recherche Scientifique
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Employed in the formulation of agricultural insecticides to protect crops from pests.
Mécanisme D'action
The compound exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects . It binds to these receptors, causing overstimulation and subsequent paralysis of the insect’s nervous system. This leads to the death of the insect, effectively controlling pest populations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamiprid: Another neonicotinoid insecticide with a similar chloropyridyl group but different substituents.
Imidacloprid: Contains a nitroguanidine moiety instead of the trifluoromethyl group.
Thiacloprid: Features a thiazolidine ring in place of the hydroxybutanoic acid moiety.
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in certain agricultural applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H7ClF3NO3 |
|---|---|
Poids moléculaire |
269.60 g/mol |
Nom IUPAC |
3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H7ClF3NO3/c10-6-2-1-5(4-14-6)8(17,3-7(15)16)9(11,12)13/h1-2,4,17H,3H2,(H,15,16) |
Clé InChI |
BBBDLCDZBDQTEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(CC(=O)O)(C(F)(F)F)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


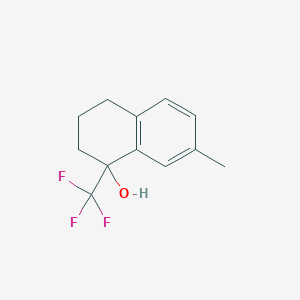
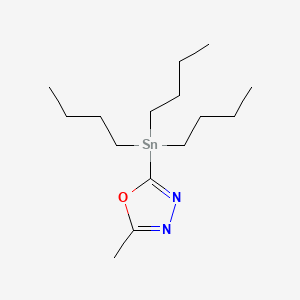
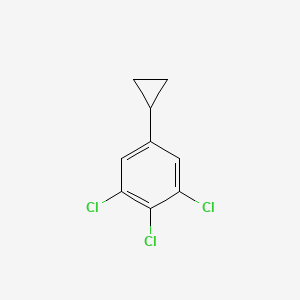
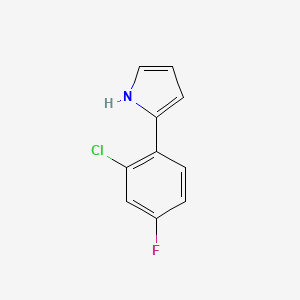
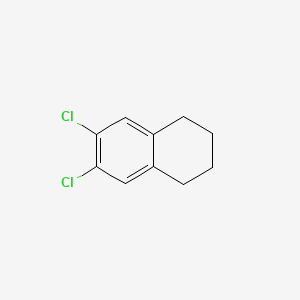
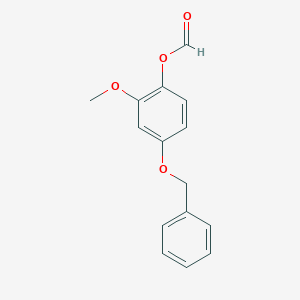
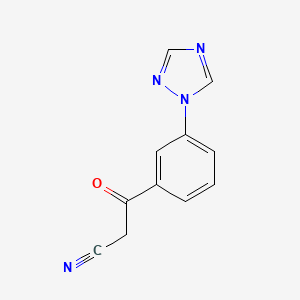
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

